3-(Quinolin-6-yl)prop-2-en-1-amine
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Overview
Description
3-(Quinolin-6-yl)prop-2-en-1-amine is a compound that features a quinoline ring attached to a prop-2-en-1-amine group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is known for its wide range of applications in medicinal chemistry, particularly due to its presence in various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-6-yl)prop-2-en-1-amine typically involves the condensation of a quinoline derivative with an appropriate amine. One common method is the reaction of 6-bromoquinoline with allylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-6-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-amine group to a single bond, forming saturated amines.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated amines.
Substitution: Nitroquinoline or halogenated quinoline derivatives.
Scientific Research Applications
3-(Quinolin-6-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Quinolin-6-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
6-Methylquinoline: A derivative with a methyl group at the 6-position, used in similar applications.
6-Chloroquinoline: A halogenated derivative with enhanced reactivity in substitution reactions.
Uniqueness
3-(Quinolin-6-yl)prop-2-en-1-amine is unique due to the presence of the prop-2-en-1-amine group, which provides additional sites for chemical modification and potential biological activity. This makes it a valuable compound for drug development and other research applications .
Properties
Molecular Formula |
C12H12N2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
(E)-3-quinolin-6-ylprop-2-en-1-amine |
InChI |
InChI=1S/C12H12N2/c13-7-1-3-10-5-6-12-11(9-10)4-2-8-14-12/h1-6,8-9H,7,13H2/b3-1+ |
InChI Key |
HKECSQHSFCQPAN-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=C/CN)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=CCN)N=C1 |
Origin of Product |
United States |
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